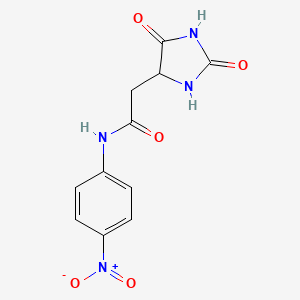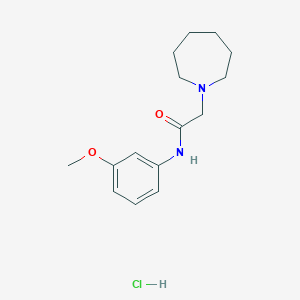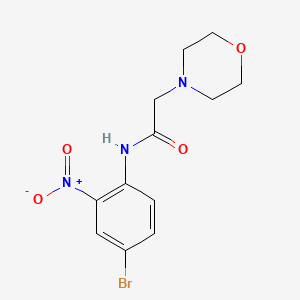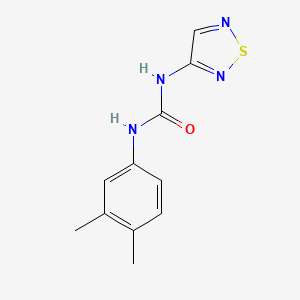![molecular formula C20H22N4O4S B4141770 N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4141770.png)
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide
Übersicht
Beschreibung
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide, also known as BCT-100, is a novel small molecule that has been extensively studied for its potential therapeutic applications. BCT-100 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.
Wirkmechanismus
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In cardiovascular research, N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide reduces oxidative stress by upregulating antioxidant enzymes and inhibiting NADPH oxidase. N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide also reduces inflammation by inhibiting the NF-κB pathway. In neurological research, N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide inhibits oxidative stress by upregulating antioxidant enzymes and inhibiting NADPH oxidase. N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide also reduces inflammation by inhibiting the NF-κB pathway and reducing microglial activation.
Biochemical and Physiological Effects
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide has been found to exhibit a range of biochemical and physiological effects, including anti-tumor, cardioprotective, and neuroprotective effects. N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide also exhibits antioxidant and anti-inflammatory effects, making it a promising candidate for use in various scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide has several advantages for use in lab experiments, including its potent anti-tumor, cardioprotective, and neuroprotective effects. N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide also exhibits antioxidant and anti-inflammatory effects, making it a versatile candidate for use in various scientific research areas. However, N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide has some limitations, including its complex synthesis method and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide. In cancer research, future studies could focus on the development of N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide as a potential therapeutic agent for various types of cancer. In cardiovascular research, future studies could focus on the cardioprotective effects of N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide in animal models of heart disease. In neurological research, future studies could focus on the neuroprotective effects of N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide in animal models of neurodegenerative diseases. Additionally, future studies could explore the potential use of N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide in combination with other therapeutic agents for enhanced efficacy and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific research areas, including cancer, cardiovascular disease, and neurological disorders. In cancer research, N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide has been found to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide has been found to exhibit cardioprotective effects by reducing oxidative stress and inflammation. In neurological research, N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide has been found to exhibit neuroprotective effects by inhibiting oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[[[4-(benzylamino)-4-oxobutanoyl]amino]carbamothioyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-28-16-10-6-5-9-15(16)19(27)22-20(29)24-23-18(26)12-11-17(25)21-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,25)(H,23,26)(H2,22,24,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLYHFTWBQPIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NNC(=O)CCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4141687.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4141698.png)

![6-methyl-N-(2-methylphenyl)-2-oxo-4-[4-(2-propyn-1-yloxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4141705.png)
![1-allyl-2-[1-(6-methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B4141713.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4141721.png)

![2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141735.png)
![(2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4141741.png)

![N-(3-chloro-4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4141754.png)
![8-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4141762.png)
![4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4141798.png)
